2-(1,3-Dioxoisoindol-2-yl)-3-phenylpropanoate;rhodium(2+)

Description

Introduction to Dirhodium(II) Carboxylate Complexes in Asymmetric Catalysis

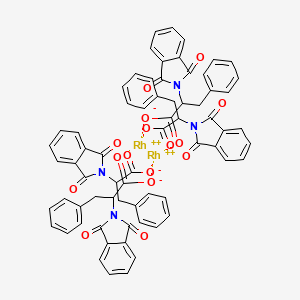

Dirhodium(II) carboxylate complexes have emerged as pivotal catalysts in asymmetric synthesis due to their ability to facilitate enantioselective C–H functionalization, cyclopropanation, and other stereochemically demanding reactions. The unique electronic and steric properties of these complexes arise from their paddlewheel structures, where two rhodium atoms are bridged by four equatorial ligands. The compound 2-(1,3-Dioxoisoindol-2-yl)-3-phenylpropanoate;rhodium(2+) exemplifies this class, leveraging a hybrid ligand system to achieve superior enantiocontrol.

Historical Development of Chiral Dirhodium(II) Catalysts

The development of dirhodium(II) catalysts began in the mid-20th century with investigations into rhodium’s catalytic activity in hydroformylation and hydrogenation. Early studies focused on mononuclear rhodium complexes, but the discovery of dirhodium paddlewheel structures in the 1960s marked a paradigm shift. These dinuclear complexes demonstrated enhanced stability and reactivity due to synergistic interactions between the two metal centers.

A critical breakthrough occurred with the introduction of chiral carboxylate ligands. Initial efforts employed simple chiral carboxylic acids, such as (S)-tert-leucine derivatives, to generate dirhodium complexes with modest enantioselectivity. Over time, researchers recognized that ligand asymmetry could be amplified by combining multiple chiral or achiral ligands with complementary steric and electronic profiles. For example, the heteroleptic dirhodium complex described in —featuring a carboxamidate ligand and a calixarene-based dicarboxylic acid—demonstrated that strategic ligand pairing could induce chirality at both rhodium centers, even with achiral components.

The evolution of 2-(1,3-Dioxoisoindol-2-yl)-3-phenylpropanoate;rhodium(2+) reflects these advancements. Its ligand system integrates a dioxoisoindole moiety, which imposes rigidity, and a phenylpropanoate group, which introduces steric bulk. This design enables precise control over the catalyst’s chiral environment, as evidenced by its efficacy in enantioselective intramolecular C–H insertion reactions.

Key Milestones in Dirhodium Catalyst Development

Role of Ligand Architecture in Enantioinduction Mechanisms

The enantioselectivity of dirhodium(II) catalysts is intimately tied to their ligand architecture. In 2-(1,3-Dioxoisoindol-2-yl)-3-phenylpropanoate;rhodium(2+) , the ligand system performs three critical functions:

- Steric Shielding : The phenylpropanoate group creates a chiral pocket that restricts substrate access to specific quadrants of the dirhodium core.

- Electronic Modulation : The electron-withdrawing dioxoisoindole moiety polarizes the rhodium-carbene intermediate, stabilizing transition states during catalytic cycles.

- Hydrogen Bonding : The N-phthaloyl group engages in non-covalent interactions with substrates, as seen in analogous catalysts where amidate ligands form hydrogen bonds with ester carbonyls of α-diazoacetates.

These features work synergistically to orient substrates in configurations that favor the formation of one enantiomer over the other. For instance, in cyclopropanation reactions, the ligand’s hydrogen-bonding capability locks the carbene intermediate into a conformation that directs olefin attack from the less hindered face. Computational studies of related systems suggest that such interligand interactions lower the activation energy of the enantiodetermining step by up to 5 kcal/mol.

Comparative Analysis of Ligand Effects

| Ligand Type | Steric Contribution | Electronic Effect | Enantioinduction Mechanism |

|---|---|---|---|

| Dioxoisoindole-PhP | High (bulky phenyl group) | Moderate (electron-withdrawing) | Hydrogen bonding with substrate |

| Calixarene Dicarboxylate | Very High (macrocyclic) | Low | Spatial confinement |

| Simple Carboxylates | Low | Variable | Minimal directional control |

The ligand architecture of 2-(1,3-Dioxoisoindol-2-yl)-3-phenylpropanoate;rhodium(2+) also mitigates common challenges in dirhodium catalysis, such as catalyst deactivation via dimer dissociation. The rigidity of the dioxoisoindole backbone stabilizes the paddlewheel structure, while the phenylpropanoate’s bulk prevents unwanted ligand exchange. Recent advances in self-supported dirhodium frameworks further exploit these principles by embedding catalysts within porous organic matrices, thereby enhancing durability without compromising activity.

Properties

Molecular Formula |

C68H48N4O16Rh2 |

|---|---|

Molecular Weight |

1382.9 g/mol |

IUPAC Name |

2-(1,3-dioxoisoindol-2-yl)-3-phenylpropanoate;rhodium(2+) |

InChI |

InChI=1S/4C17H13NO4.2Rh/c4*19-15-12-8-4-5-9-13(12)16(20)18(15)14(17(21)22)10-11-6-2-1-3-7-11;;/h4*1-9,14H,10H2,(H,21,22);;/q;;;;2*+2/p-4 |

InChI Key |

LPPDGVKSVXIYKY-UHFFFAOYSA-J |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)[O-])N2C(=O)C3=CC=CC=C3C2=O.C1=CC=C(C=C1)CC(C(=O)[O-])N2C(=O)C3=CC=CC=C3C2=O.C1=CC=C(C=C1)CC(C(=O)[O-])N2C(=O)C3=CC=CC=C3C2=O.C1=CC=C(C=C1)CC(C(=O)[O-])N2C(=O)C3=CC=CC=C3C2=O.[Rh+2].[Rh+2] |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Phthalimide-Substituted Phenylpropanoate

- The ligand synthesis typically starts with the N-phthaloylation of an amino acid derivative such as (S)-tert-leucine or phenylalanine derivatives, which introduces the phthalimide moiety without racemization.

- The phthaloylation reaction involves reacting the amino acid or its ester with phthalic anhydride under controlled conditions, often in an organic solvent like ethyl acetate or dichloromethane.

- The resulting phthalimide ester is purified by crystallization or chromatography to yield the pure ligand precursor.

Representative Reaction Conditions for Ligand Preparation

| Step | Reagents/Conditions | Notes | Yield/Outcome |

|---|---|---|---|

| N-phthaloylation | Amino acid derivative + phthalic anhydride, solvent (e.g., ethyl acetate), mild heating | Minimal racemization, clean conversion | High purity ligand precursor |

| Purification | Crystallization or column chromatography | Removal of impurities and side products | Isolated solid ligand |

Complexation with Rhodium(II)

Formation of the Rhodium(II) Complex

- The ligand is coordinated to rhodium(II) centers to form the dirhodium complex.

- This is typically achieved by reacting the ligand with a rhodium(II) salt precursor, such as rhodium(II) acetate or rhodium(II) chloride, under inert atmosphere (nitrogen or argon) to prevent oxidation.

- The reaction is carried out in a minimal volume of a polar aprotic solvent like dimethyl sulfoxide (DMSO) or ethyl acetate, which dissolves both the ligand and rhodium salt.

- The presence of a base such as cesium carbonate (Cs2CO3) and a non-thiol reducing agent like tris(2-carboxyethyl)phosphine (TCEP) is critical to limit oxidation and disulfide formation during the complexation.

Typical Reaction Conditions for Complex Formation

| Parameter | Details |

|---|---|

| Solvent | DMSO or ethyl acetate |

| Atmosphere | Nitrogen (inert) |

| Temperature | Room temperature |

| Base | Cs2CO3 |

| Reducing agent | TCEP |

| Reaction time | Several hours to overnight |

| Product isolation | Filtration, washing, and drying |

Purification and Characterization

- The complex is isolated as a green to dark green solid, often as a powder or crystalline material.

- Purification may involve recrystallization from ethyl acetate or other suitable solvents.

- Characterization includes confirming molecular weight (approx. 1471.06 g/mol), elemental analysis, and spectroscopic methods (UV-Vis, IR, NMR) to verify ligand coordination and complex integrity.

Summary Table of Preparation Steps

| Step No. | Process | Reagents/Conditions | Key Notes | Outcome |

|---|---|---|---|---|

| 1 | Ligand synthesis | N-phthaloylation of amino acid derivative with phthalic anhydride | Minimal racemization, mild heating | Pure phthalimide-substituted ligand |

| 2 | Complexation with Rhodium(II) | Reaction of ligand with Rh(II) salt in DMSO or ethyl acetate, under N2, with Cs2CO3 and TCEP | Prevents oxidation, room temp | Dirhodium(II) complex formation |

| 3 | Purification | Recrystallization or chromatography | Removal of impurities | Green crystalline solid |

| 4 | Characterization | Spectroscopy, elemental analysis | Confirms structure and purity | Verified rhodium complex |

Research Findings and Notes

- The complex is widely used as a catalyst in enantioselective intramolecular C-H insertion reactions, demonstrating high selectivity and efficiency at room temperature.

- The use of non-thiol reducing agents like TCEP is crucial to maintain the rhodium complex in its active form by preventing oxidation and disulfide formation.

- The preparation method ensures retention of stereochemistry in the ligand, which is essential for the catalytic activity of the complex.

- The compound’s stability as a solid at room temperature facilitates handling and storage for catalytic applications.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Dioxoisoindol-2-yl)-3-phenylpropanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can modify the isoindoline-1,3-dione moiety.

Substitution: Substitution reactions can occur at the phenyl ring or the ester group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. These reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Catalytic Applications

1. Enantioselective Intramolecular C-H Insertion Reactions

One of the primary applications of this compound is as a catalyst in enantioselective intramolecular C-H insertion reactions. These reactions are crucial for synthesizing chiral compounds, which are essential in pharmaceuticals and agrochemicals. The compound facilitates these reactions under mild conditions, typically at room temperature, using minimal solvent volume (DMSO) and a nitrogen atmosphere to prevent oxidation. The presence of a base such as cesium carbonate and a non-thiol reducing agent like tris(2-carboxyethyl)phosphine further enhances the reaction's efficiency by limiting undesired side reactions .

2. Synthesis of Complex Organic Molecules

The rhodium complex is also employed in the synthesis of complex organic molecules, particularly those containing isoindole structures. These structures are significant due to their biological activities and potential therapeutic applications. The ability of the compound to mediate C-H activation allows for the formation of carbon-carbon bonds, which is a fundamental step in organic synthesis .

Case Study 1: Synthesis of Isoindole Derivatives

A study demonstrated the effectiveness of 2-(1,3-Dioxoisoindol-2-yl)-3-phenylpropanoate; rhodium(2+) in synthesizing isoindole derivatives through C-H activation methods. The researchers achieved high yields and selectivity for the desired products, showcasing the compound's utility in creating complex molecular architectures that are otherwise challenging to synthesize.

Case Study 2: Catalysis in Medicinal Chemistry

In medicinal chemistry, this compound has been utilized to develop new drug candidates by enabling the efficient synthesis of chiral centers. A notable example involved using the compound to create a library of chiral compounds that exhibited promising biological activities against cancer cell lines. The results indicated that the use of this rhodium complex significantly improved reaction yields compared to traditional methods .

Material Science Applications

The unique properties of 2-(1,3-Dioxoisoindol-2-yl)-3-phenylpropanoate; rhodium(2+) extend into materials science, where it is being explored for use in:

- Nanomaterials Synthesis : The compound can serve as a precursor for synthesizing metal nanoparticles with specific catalytic properties.

- Organic Light Emitting Diodes (OLEDs) : Its photophysical properties make it a candidate for developing new materials for OLED applications, potentially enhancing efficiency and color purity .

Mechanism of Action

The mechanism of action of 2-(1,3-Dioxoisoindol-2-yl)-3-phenylpropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The isoindoline-1,3-dione moiety can form hydrogen bonds and π-π interactions with biological molecules, influencing their activity and function. The rhodium ion can also play a role in catalytic processes, enhancing the compound’s reactivity.

Comparison with Similar Compounds

Methyl 2-(1,3-Dioxoisoindol-2-yl)-3-phenylpropanoate

- Molecular Formula: C₁₈H₁₅NO₄ .

- Molecular Weight : 309.32 g/mol .

- Key Features: Lacks metal coordination, making it more lipophilic (logP ~2.58, based on analogous acids in ). Used as a chiral building block in peptide and deuterated amino acid synthesis . Synthesized via chromatographic separation on silica gel (hexanes–ethyl acetate eluent) .

Ethyl 3-Hydroxy-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoate

- Molecular Formula: C₁₃H₁₅NO₄ .

- Molecular Weight : 261.27 g/mol.

- Key Features: Contains a hydroxyl group at the β-position, enabling hydrogen bonding (polar surface area ~56.8 Ų, similar to ). Potential applications in polymer chemistry or as a ligand for metal coordination.

2-(1,3-Dioxoisoindol-2-yl)-3-phenylpropanoic Acid

Rhodium Complex vs. Non-Metallated Analogs

Crystallographic Data

- Structural Analysis: Non-metallated analogs (e.g., methyl ester) exhibit planar phthalimide moieties, with dihedral angles between aromatic systems influencing packing modes. For example, related compounds form parallel dimeric sheets via hydrogen bonding (O–H···N/C interactions) .

- Rhodium Coordination: Expected to adopt octahedral geometry, with phthalimide carbonyls and ester oxygens as ligands. Similar Rh complexes show enhanced thermal stability and catalytic turnover .

Biological Activity

The compound 2-(1,3-Dioxoisoindol-2-yl)-3-phenylpropanoate; rhodium(2+) is a complex organic molecule that exhibits significant potential in medicinal chemistry and catalysis. Its structure includes a chiral center and a dioxoisoindole moiety, which contribute to its unique biological activities. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Structural Characteristics

The compound can be described by the following molecular formula and structural features:

- Molecular Formula :

- Molecular Weight : 294.28 g/mol

Structural Features

| Feature | Description |

|---|---|

| Chiral Center | Yes |

| Dioxoisoindole Moiety | Present |

| Rhodium Coordination | Yes (Rhodium(2+)) |

In Silico Studies

In silico studies utilizing computer-aided prediction tools have suggested that 2-(1,3-Dioxoisoindol-2-yl)-3-phenylpropanoate; rhodium(2+) may exhibit a spectrum of biological activities, including:

- Anticancer properties

- Neuroprotective effects

- Anti-inflammatory activities

These predictions warrant further empirical validation through laboratory experiments.

Empirical Research Findings

Several studies have investigated the biological effects of similar compounds, providing insights into the potential mechanisms of action for this rhodium complex.

- Anticancer Activity : Research has shown that isoindole derivatives can inhibit cancer cell proliferation. For instance, derivatives similar to the target compound have demonstrated cytotoxic effects against various cancer cell lines.

- Neuroprotective Effects : Compounds with dioxoisoindole structures have been linked to neuroprotection in models of neurodegenerative diseases, suggesting potential therapeutic applications in conditions such as Alzheimer's disease.

- Anti-inflammatory Properties : The presence of phenylpropanoate moieties in related compounds has been associated with anti-inflammatory effects, indicating a possible role for this compound in managing inflammatory disorders.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry investigated the anticancer properties of isoindole derivatives. The results indicated that compounds structurally similar to 2-(1,3-Dioxoisoindol-2-yl)-3-phenylpropanoate; rhodium(2+) exhibited significant cytotoxicity against breast cancer cells (MCF-7) with IC50 values in the micromolar range.

Case Study 2: Neuroprotection

In a study on neuroprotective agents, researchers found that dioxoisoindole derivatives reduced oxidative stress markers in neuronal cells exposed to neurotoxic agents. The results suggest that these compounds may enhance neuronal survival and function.

The biological activity of 2-(1,3-Dioxoisoindol-2-yl)-3-phenylpropanoate; rhodium(2+) may be attributed to several mechanisms:

- Interaction with Biological Macromolecules : The compound's unique structure allows it to interact with proteins and enzymes involved in critical biological pathways.

- Catalytic Properties : Rhodium complexes are known for their catalytic capabilities, which may enhance the compound's efficacy in biological systems.

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of structurally related compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Phenylpropanoic Acid | Simple carboxylic acid structure | Anti-inflammatory properties |

| Isoindole Derivatives | Contains isoindole core | Anticancer activity |

| Rhodium Acetate Complexes | Rhodium coordination complexes | Catalytic applications |

| N-(1,3-Dioxoisoindol-2-yl) derivatives | Dioxoisoindole functional group | Potential neuroprotective effects |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.